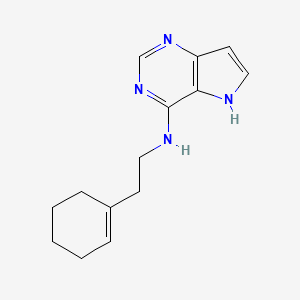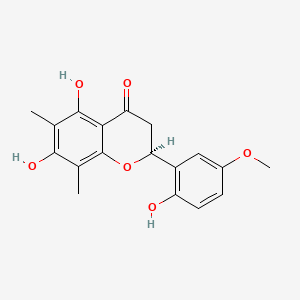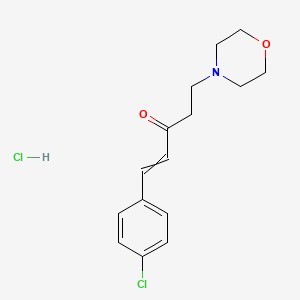![molecular formula C12H13ClN2OSi B14407736 (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile CAS No. 86145-10-0](/img/structure/B14407736.png)
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is an organic compound characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a propanedinitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile typically involves the reaction of 2-chlorophenylacetonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Chlorophenylacetonitrile+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites on the molecule. The chlorophenyl group can participate in aromatic substitution reactions, while the propanedinitrile moiety can undergo nucleophilic addition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenylacetonitrile: Lacks the trimethylsilyl group, making it less reactive in certain reactions.
Trimethylsilyl chloride: Used as a reagent rather than a final product.
Propanedinitrile: Does not contain the chlorophenyl or trimethylsilyl groups, limiting its reactivity.
Uniqueness
(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both the chlorophenyl and trimethylsilyl groups allows for selective reactions and the formation of complex molecules.
Eigenschaften
CAS-Nummer |
86145-10-0 |
|---|---|
Molekularformel |
C12H13ClN2OSi |
Molekulargewicht |
264.78 g/mol |
IUPAC-Name |
2-(2-chlorophenyl)-2-trimethylsilyloxypropanedinitrile |
InChI |
InChI=1S/C12H13ClN2OSi/c1-17(2,3)16-12(8-14,9-15)10-6-4-5-7-11(10)13/h4-7H,1-3H3 |
InChI-Schlüssel |
YSQYLPPVDHMHMU-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC(C#N)(C#N)C1=CC=CC=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


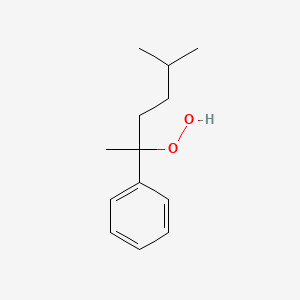
![6,6-Bis(phenylsulfanyl)bicyclo[3.1.0]hexane](/img/structure/B14407664.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
![2-[(Methanesulfinyl)methyl]-1-phenylbutane-1,3-dione](/img/structure/B14407686.png)
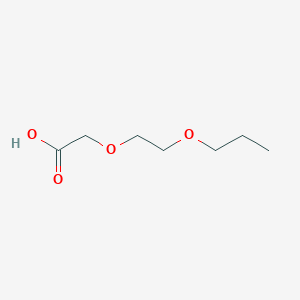

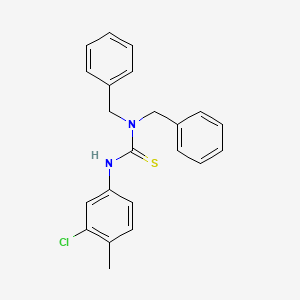
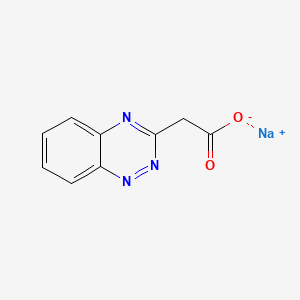
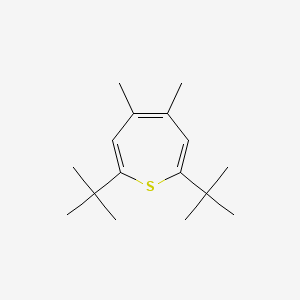
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)
